![molecular formula C13H17BrN2O2S2 B2461640 4-bromo-N-(cyclohexylcarbamothioyl)benzenesulfonamide CAS No. 708993-39-9](/img/structure/B2461640.png)
4-bromo-N-(cyclohexylcarbamothioyl)benzenesulfonamide
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Overview
Description
4-bromo-N-(cyclohexylcarbamothioyl)benzenesulfonamide is a chemical compound that has been widely studied in scientific research. This compound is commonly referred to as BCTB and is used as a tool in various biochemical and physiological experiments. BCTB is a potent transient receptor potential ankyrin 1 (TRPA1) antagonist that has been shown to have a significant impact on TRPA1-mediated pain pathways.
Scientific Research Applications
- Methodology : A heterocyclic nitrosocarbonyl derived from the corresponding nitrile oxide is used in a short-cut synthesis of 4-bromo-N-[(1R*,4S*)-4-hydroxy-2-cyclohexen-1-yl]-2-thiazolecarboxamide. The synthetic strategy involves hetero Diels-Alder cycloaddition followed by mild reductive cleavage of the N-O bond .
- Methodology : 4-bromo-N-(propylcarbamoyl)benzenesulfonamide is synthesized by in situ formation of n-propylisocyanate from n-propylcarbamic chloride, followed by direct capture with 4-bromo-benzenesulfonamide in refluxing toluene. This method provides an atom-efficient route to generate sulfonyl ureas .
- Methodology : TMSBr (trimethylsilyl bromide) promotes a cascade cyclization of ortho-propynol phenyl azides, leading to the construction of 4-bromo quinolines. The transformation proceeds smoothly, yielding desired products with good functional group compatibility .
Antiviral Activity
Sulfonyl Urea Formation
Quinoline Synthesis
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial and anticancer activities
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the normal functioning of the cells . This interaction could potentially inhibit the growth of the cells or induce cell death, but the specific interactions and changes need to be studied further.
Biochemical Pathways
Based on the antimicrobial and anticancer activities of similar compounds, it can be inferred that this compound might affect pathways related to cell growth and survival .
Result of Action
Similar compounds have shown promising antimicrobial and anticancer activities . These compounds may inhibit cell growth or induce cell death, but the specific molecular and cellular effects need to be studied further.
properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-3-cyclohexylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2S2/c14-10-6-8-12(9-7-10)20(17,18)16-13(19)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUPHGUDXRHELI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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